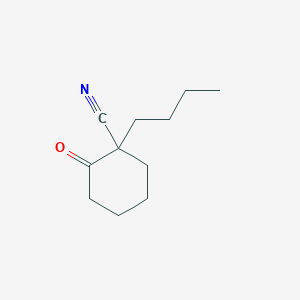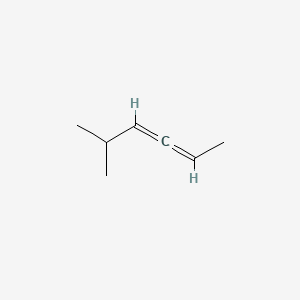
5-Methylhexa-2,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylhexa-2,3-diene is an organic compound with the molecular formula C7H12. It belongs to the class of dienes, which are hydrocarbons containing two double bonds. In this case, the double bonds are cumulated, meaning they share a common carbon atom. This structural feature imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
5-Methylhexa-2,3-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 5-methyl-2,3-dihalohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and advanced purification techniques might be employed to ensure high purity of the final product.
化学反应分析
Types of Reactions
5-Methylhexa-2,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) to form addition products.
Reduction: Catalytic hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Common Reagents and Conditions
Electrophilic Addition: Typically involves halogens or hydrogen halides in an inert solvent like dichloromethane at room temperature.
Oxidation: Potassium permanganate in aqueous solution or ozone in a suitable solvent at low temperatures.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst under mild pressure.
Major Products Formed
Electrophilic Addition: Halogenated alkanes or alkenes.
Oxidation: Diols, aldehydes, or ketones.
Reduction: Saturated hydrocarbons.
科学研究应用
5-Methylhexa-2,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studies of cumulated dienes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Methylhexa-2,3-diene in chemical reactions involves the interaction of its cumulated double bonds with various reagents. The compound’s reactivity is influenced by the electron density and steric effects around the double bonds. For example, in electrophilic addition reactions, the electron-rich double bonds attract electrophiles, leading to the formation of carbocation intermediates .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
1,5-Hexadiene: An isolated diene with double bonds separated by multiple single bonds.
2,4-Hexadiene: A conjugated diene with double bonds separated by a single bond.
Uniqueness
5-Methylhexa-2,3-diene is unique due to its cumulated double bonds, which impart distinct reactivity compared to conjugated or isolated dienes. This structural feature makes it a valuable compound for studying the behavior of cumulated systems and for applications requiring specific reactivity patterns .
属性
CAS 编号 |
69153-20-4 |
|---|---|
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4,6-7H,1-3H3 |
InChI 键 |
PRBHMWKFRHQKTB-UHFFFAOYSA-N |
规范 SMILES |
CC=C=CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium bromide](/img/structure/B14465858.png)
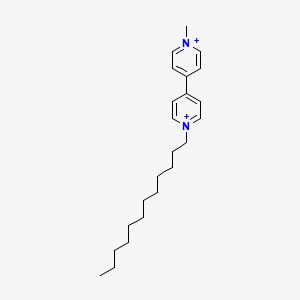
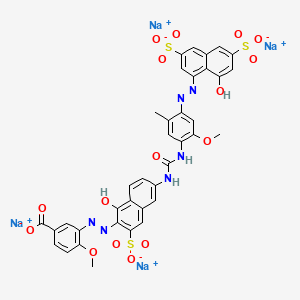
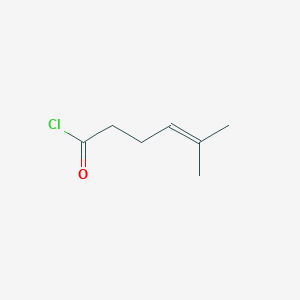
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
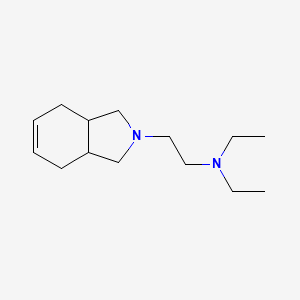
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
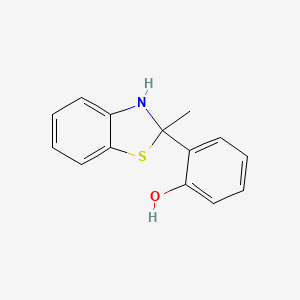
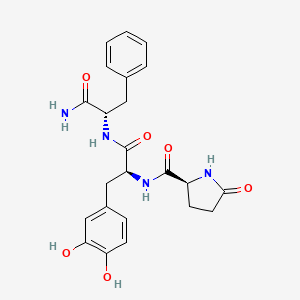
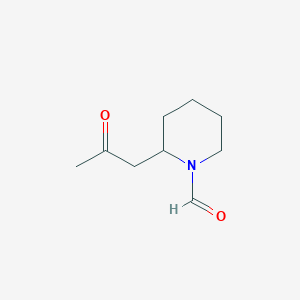
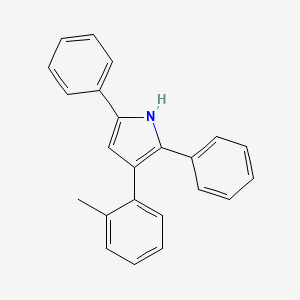
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
